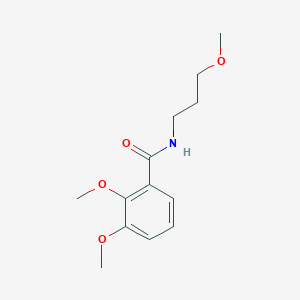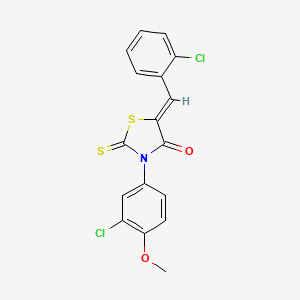![molecular formula C23H15ClN2O B4710618 2-({2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzonitrile](/img/structure/B4710618.png)
2-({2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzonitrile
Vue d'ensemble
Description
2-({2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzonitrile, also known as KPT-330, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. KPT-330 is a selective inhibitor of XPO1, a protein that plays a critical role in the nuclear export of various proteins, including tumor suppressors and growth regulators. Inhibition of XPO1 by KPT-330 has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for cancer treatment.
Mécanisme D'action
2-({2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzonitrile exerts its anti-tumor effects by inhibiting the nuclear export of various proteins, including tumor suppressors and growth regulators. This leads to the accumulation of these proteins in the nucleus, resulting in cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the nuclear export of mRNA, leading to the downregulation of various oncogenic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of G1 cell cycle arrest, apoptosis, and autophagy. This compound has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. Additionally, this compound has been shown to enhance the immune response by increasing the expression of immune-related genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-({2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzonitrile is its selectivity for XPO1, which minimizes off-target effects. Additionally, this compound has been shown to be effective in various cancer types, making it a promising candidate for broad-spectrum cancer treatment. However, this compound has limitations in terms of its pharmacokinetics, including poor solubility and bioavailability. Additionally, the optimal dosing and scheduling of this compound in clinical trials are still being investigated.
Orientations Futures
For the research and development of 2-({2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzonitrile include the optimization of its pharmacokinetics to improve its efficacy and reduce toxicity. Additionally, the combination of this compound with other chemotherapeutic agents and immunotherapies is being explored to enhance its anti-tumor effects. Finally, the identification of biomarkers that predict the response to this compound is an area of ongoing research.
Applications De Recherche Scientifique
2-({2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and solid tumors such as breast, lung, and pancreatic cancer. This compound has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as bortezomib and doxorubicin.
Propriétés
IUPAC Name |
2-[[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O/c24-22-11-9-17(10-12-22)21(15-26)13-18-5-3-4-8-23(18)27-16-20-7-2-1-6-19(20)14-25/h1-13H,16H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGFQSCKKWRGI-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4710539.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4710547.png)
![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710553.png)

![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4710563.png)
![methyl 2-[({[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4710585.png)
![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4710592.png)
![2,5-dichloro-N'-[4-chloro-1-(4-fluorophenyl)butylidene]benzenesulfonohydrazide](/img/structure/B4710593.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B4710598.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4710606.png)
![N-(4-isopropylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4710613.png)
![3-methyl-N-[3-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710614.png)
![N-methyl-N-{2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]ethyl}-2-naphthalenesulfonamide](/img/structure/B4710623.png)